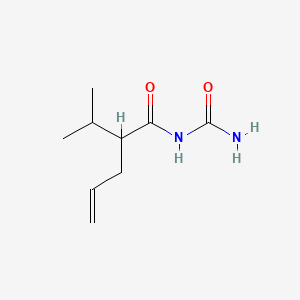
Apronal
Vue d'ensemble
Description
Il a été synthétisé en 1926 par Hoffmann-La Roche . Bien qu'il ne s'agisse pas d'un barbiturique, l'apronalide présente des similitudes structurales avec les barbituriques, étant une carbamide à chaîne ouverte au lieu d'avoir un cycle hétérocyclique . L'apronalide était autrefois utilisé comme sédatif diurne, mais il a été retiré de la pratique clinique en raison de ses effets indésirables, tels que la purpura thrombocytopénique .
Applications De Recherche Scientifique
Apronalide has been used in various scientific research applications, including:
Mécanisme D'action
Target of Action
Apronal, also known as allylisopropylacetylurea or allylisopropylacetylcarbamide, is a hypnotic/sedative drug . Given its similarity to barbiturates, it may interact with the gaba (gamma-aminobutyric acid) receptors, which are the primary targets of barbiturates . These receptors play a crucial role in inhibiting excitability in the nervous system and inducing sleep .
Mode of Action
Considering its similarity to barbiturates, it likely enhances the action of gaba, a neurotransmitter that inhibits the activity of nerve cells in the brain . By binding to the GABA receptors, this compound may increase the flow of potassium ions, making the neurons less excitable and thereby producing a calming effect .
Biochemical Pathways
Based on its potential interaction with gaba receptors, it can be inferred that this compound may influence the gabaergic system, which is involved in numerous neural circuits and functions in the brain .
Pharmacokinetics
It is known that this compound is administered orally . The excretion process of this compound is renal, meaning it is eliminated from the body through the kidneys .
Result of Action
This compound acts as a sedative, inducing calmness and sleep . It was found to cause patients to develop thrombocytopenic purpura, a condition that results in excessive bleeding and bruising due to a low number of platelets in the blood . Due to this severe side effect, this compound was withdrawn from clinical use .
Action Environment
It’s important to note that the use of this compound has been prohibited in some countries due to its dangerous side effects .
Méthodes De Préparation
La synthèse de l'apronalide implique la réaction du chlorure d'allylisopropylacétyle avec l'urée. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme, dans des conditions anhydres pour empêcher l'hydrolyse du chlorure d'acyle . Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée. Le produit est ensuite purifié par recristallisation à partir d'un solvant approprié, tel que l'éthanol ou le méthanol .
Analyse Des Réactions Chimiques
L'apronalide subit plusieurs types de réactions chimiques, notamment:
Applications de la recherche scientifique
L'apronalide a été utilisé dans diverses applications de recherche scientifique, notamment:
Neuropsychiatrie: L'apronalide a été étudié pour ses propriétés hypnotiques et sédatives, ce qui en fait un sujet d'intérêt dans la recherche en neuropsychiatrie.
Pharmacologie: La recherche sur l'apronalide a contribué à la compréhension de la pharmacocinétique et de la pharmacodynamie des médicaments sédatifs.
Mécanisme d'action
L'apronalide exerce ses effets en agissant comme un modulateur allostérique positif du récepteur GABAA . Cela améliore les effets inhibiteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central, conduisant à la sédation et à l'hypnose . Les cibles moléculaires exactes et les voies impliquées dans le mécanisme d'action de l'apronalide sont encore à l'étude .
Comparaison Avec Des Composés Similaires
L'apronalide est similaire aux barbituriques dans ses effets sédatifs et hypnotiques, mais diffère structurellement en étant une carbamide à chaîne ouverte plutôt qu'un composé hétérocyclique . D'autres composés similaires comprennent:
Bromourée: Un autre médicament sédatif avec un mécanisme d'action similaire.
Phénobarbital: Un barbiturique avec un effet sédatif plus puissant que l'apronalide.
Sécobarbital: Un autre barbiturique utilisé pour ses propriétés hypnotiques.
L'unicité de l'apronalide réside dans ses effets sédatifs plus doux que les barbituriques et sa distinction structurelle en tant que carbamide à chaîne ouverte .
Propriétés
IUPAC Name |
N-carbamoyl-2-propan-2-ylpent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUMAWCGDNLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862125 | |
| Record name | Allylisopropylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-92-7 | |
| Record name | Allylisopropylacetylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apronalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apronalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allylisopropylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-isopropylpent-4-enoyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRONALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the orientation of a wharf apron affect mooring forces?
A1: The orientation of a wharf apron relative to tidal currents significantly influences mooring forces. A study on a crude oil wharf in Dalian New Port, China [] demonstrated that a transverse flow in the wharf apron, caused by a specific tidal current direction, led to increased mooring forces and a higher risk of cable breaks.
Q2: How can the design of a plunge pool apron mitigate damage from high-velocity water jets?
A2: Plunge pool aprons, commonly used downstream of dams, are subjected to significant forces from high-velocity water jets. The design of the apron, particularly the steel anchorage system, is crucial to prevent uplift and damage from these hydrodynamic pressures [].
Q3: What is the role of hyaloclastite aprons in understanding ancient volcanic environments?
A3: Hyaloclastite aprons, formed by the subaqueous deposition of volcanic material, can be used to identify the presence of large palaeo-waterbodies during periods of volcanic activity. The presence, distribution, and characteristics of these aprons provide valuable insights into the paleoenvironment at the time of volcanic eruptions [].
Q4: Are lead aprons effective in reducing radiation exposure to medical personnel during fluoroscopic procedures?
A4: While lead aprons offer some protection, studies highlight their limitations, especially in procedures like coronary angiography [, ]. Measurements have shown that a significant portion of radiation exposure to the operator comes from scattered radiation during manual contrast injection []. Therefore, relying solely on lead aprons for protection is insufficient.
Q5: What are the recommendations for radiation safety in cardiac catheterization labs beyond the use of lead aprons?
A5: A multi-center study emphasized that relying only on lead aprons is inadequate for optimal radiation safety []. Recommendations include:
- Minimizing radiation exposure time: Utilizing techniques like pulsed fluoroscopy instead of continuous fluoroscopy significantly reduces radiation exposure [].
- Adopting a culture of radiation safety: Team leadership plays a crucial role in promoting radiation safety practices []. Experienced cardiologists should lead by example and encourage fellows to prioritize radiation reduction techniques.
- Utilizing additional protective equipment: While less common than lead aprons, protective devices like thyroid collars, lead glasses, and undercouch lead shielding are essential for minimizing radiation exposure to vulnerable areas [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




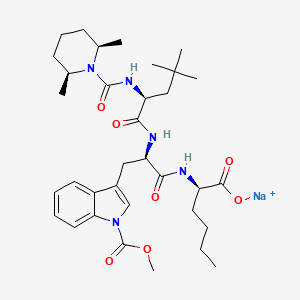
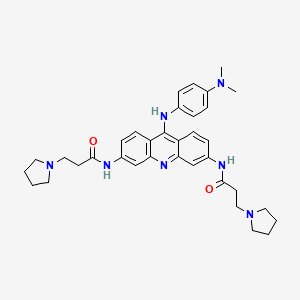
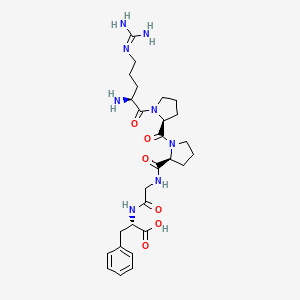

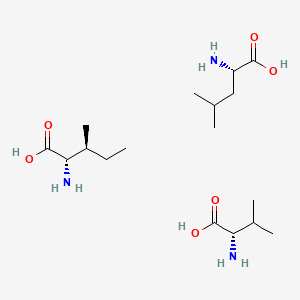
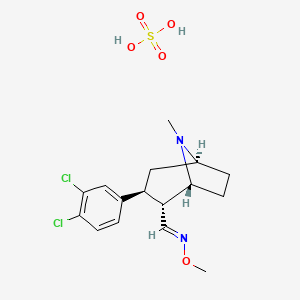
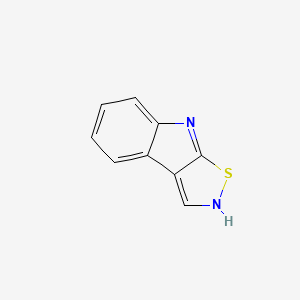
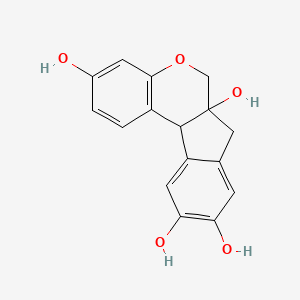
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
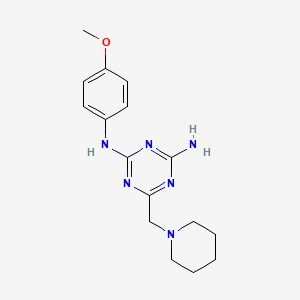
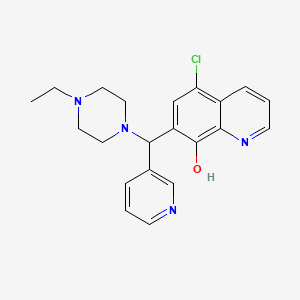
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
